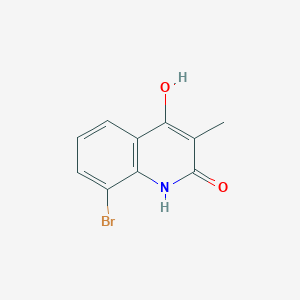

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

8-bromo-4-hydroxy-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |

InChI Key |

VWUDNYITGWKFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)Br)NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction facilitates quinoline ring formation through condensation of anilines with β-keto esters. For 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one, 5-bromoanthranilic acid serves as the starting material. Methylation of the amino group using dimethyl sulfate in alkaline conditions yields N-methyl-5-bromoanthranilic acid . Subsequent cyclization with acetic anhydride at 120°C generates the 4-hydroxyquinolin-2-one core, positioning the bromine at C-8.

H$$2$$SO$$4$$-Promoted Cyclization of N-Arylacetoacetamides

An alternative route involves α-hydroxylation of N-arylacetoacetamides. For instance, N-(4-bromophenyl)acetoacetamide undergoes PhI(OCOCF$$3$$)$$2$$-mediated hydroxylation at the α-carbon, followed by H$$2$$SO$$4$$-catalyzed cyclization to yield 4-hydroxy-3-methylquinolin-2(1H)-one with bromine introduced via the aryl precursor.

Regioselective Bromination Strategies

Introducing bromine at position 8 demands precise control over electrophilic substitution. Key methods include:

Directed Bromination via Metalation

Post-cyclization bromination is achievable using directed ortho-metalation. Protecting the 4-hydroxy group as a silyl ether (e.g., TBSCl) enables deprotonation at C-8 with LDA, followed by quenching with Br$$_2$$ to install bromine. This method, adapted from iodination protocols, affords 8-bromo-4-hydroxy derivatives in ~65% yield.

Early-Stage Bromination of Aromatic Precursors

Starting with 3-bromo-4-hydroxyaniline ensures bromine incorporation at C-8 during cyclization. Condensation with ethyl acetoacetate under acidic conditions (H$$2$$SO$$4$$) directly yields the brominated quinolinone. This approach avoids competing substitution patterns but requires access to specialized anilines.

Hydroxylation and Methylation

Hydroxylation at C-4

The 4-hydroxy group is introduced either during cyclization (as in Gould-Jacobs) or via oxidation. For non-hydroxylated precursors, oxidative demethylation of 4-methoxyquinolines using BBr$$_3$$ provides the hydroxyl group.

Methylation at C-3

Methylation strategies include:

- Alkylation of Enolates : Treatment of 4-hydroxyquinolin-2-one with methyl iodide in the presence of K$$2$$CO$$3$$ in DMF selectively alkylates the C-3 position.

- Use of Methyl-Containing Precursors : Incorporating methyl groups via β-keto esters (e.g., methyl acetoacetate) during cyclization ensures direct C-3 methylation.

Integrated Synthetic Routes

Route 1: Brominated Anthranilic Acid Pathway

Route 2: Post-Cyclization Bromination

- Synthesize 4-Hydroxy-3-methylquinolin-2(1H)-one :

- Bromination :

Analytical Validation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the anti-configuration of the methyl and hydroxyl groups, stabilized by intramolecular hydrogen bonding (O-H···O=C).

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Advantage |

|---|---|---|---|

| Anthranilic Acid Route | 5-Bromoanthranilic acid | 70 | Fewer steps, high regioselectivity |

| Post-Cyclization Bromination | 4-Hydroxy-3-methylquinolinone | 65 | Flexible for late-stage modification |

| Gould-Jacobs | 3-Bromo-4-hydroxyaniline | 60 | Direct bromine incorporation |

Challenges and Optimization

- Regioselectivity in Bromination : Competing substitution at C-5 or C-7 necessitates directing groups or careful precursor design.

- Functional Group Compatibility : Acid-sensitive bromine requires mild cyclization conditions (e.g., PPA instead of H$$2$$SO$$4$$).

- Scalability : Route 1 offers better scalability due to commercial availability of 5-bromoanthranilic acid.

Applications and Derivatives

The synthetic flexibility of this compound enables its use as a precursor for antiviral agents and fluorescent probes. Derivatives with modified bromine or methyl groups exhibit enhanced bioactivity, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions may lead to the formation of hydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: In the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one and its analogs:

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a bromine atom at the 8th position and a hydroxyl group at the 4th position of the quinoline ring. These substituents significantly influence its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including:

- Mycobacterium tuberculosis : The compound demonstrated an IC90 of 6.8 μM against this bacterium, indicating potential as an antitubercular agent .

- Gram-positive and Gram-negative bacteria : In studies, it was found to be effective against several strains, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | IC Value (μM) | Inhibition Zone (mm) |

|---|---|---|

| Mycobacterium tuberculosis | 6.8 | - |

| Staphylococcus aureus | - | 22 |

| Klebsiella pneumoniae | - | 25 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines while showing low toxicity in normal cells.

- Cytotoxicity : It was found to have a GI50 of 84.7 μM against MRC-5 human lung-derived fibroblasts, indicating selective toxicity towards cancer cells .

Table 2: Cytotoxicity of this compound

| Cell Line | GI50 (μM) |

|---|---|

| MRC-5 (normal fibroblast) | 84.7 |

| HeLa (cervical cancer) | - |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may inhibit inflammatory pathways, although specific mechanisms are still under investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Molecular docking studies have shown that it binds effectively to proteins implicated in cancer and infectious diseases, potentially leading to therapeutic effects.

Case Studies

A recent study highlighted the synthesis and evaluation of derivatives of quinoline compounds, including this compound. These derivatives were screened for their biological activities, revealing enhanced potency against resistant bacterial strains compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.